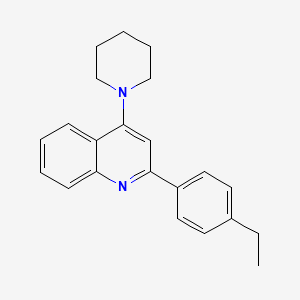

2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline

CAS No.: 853328-26-4

Cat. No.: VC16025859

Molecular Formula: C22H24N2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853328-26-4 |

|---|---|

| Molecular Formula | C22H24N2 |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 2-(4-ethylphenyl)-4-piperidin-1-ylquinoline |

| Standard InChI | InChI=1S/C22H24N2/c1-2-17-10-12-18(13-11-17)21-16-22(24-14-6-3-7-15-24)19-8-4-5-9-20(19)23-21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3 |

| Standard InChI Key | OMRCVMBSSWALBY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₂₂H₂₄N₂, with a molecular weight of 316.44 g/mol (calculated). Its IUPAC name, 2-(4-ethylphenyl)-4-(piperidin-1-yl)quinoline, reflects the quinoline backbone substituted at positions 2 and 4. The 2-position hosts a 4-ethylphenyl group (-C₆H₄-C₂H₅), while the 4-position contains a piperidinyl group (-C₅H₁₀N).

Table 1: Key Identifiers of 2-(4-Ethylphenyl)-4-(1-Piperidinyl)quinoline

| Property | Value |

|---|---|

| CAS Registry Number | 853328-26-4 |

| EC Number | 665-314-8 |

| Molecular Formula | C₂₂H₂₄N₂ |

| SMILES Notation | C1CN(CCC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=C(C=C4)CC |

| XLogP3 (Partition Coefficient) | 5.2 (estimated) |

Spectroscopic Characterization

While experimental spectral data for this compound is sparse, density functional theory (DFT) calculations predict key features:

-

¹H NMR: Signals for the piperidinyl protons (δ 1.4–2.8 ppm), ethyl group (δ 1.2–1.4 ppm for -CH₂CH₃), and aromatic protons (δ 7.2–8.5 ppm).

-

¹³C NMR: Peaks corresponding to the quinoline carbons (δ 120–150 ppm), piperidinyl carbons (δ 25–50 ppm), and ethylphenyl carbons (δ 15–140 ppm) .

Synthesis and Manufacturing

Synthetic Routes

Though no explicit synthesis protocol for this compound is documented, analogous quinoline derivatives are typically synthesized via:

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones in the presence of acid catalysts like poly(phosphoric acid (PPA) .

-

Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid, though this method often requires harsh conditions .

For 2-(4-ethylphenyl)-4-(1-piperidinyl)quinoline, a plausible route involves:

-

Reacting 2-amino-4-(piperidin-1-yl)benzaldehyde with 4-ethylacetophenone under PPA-mediated Friedländer conditions .

Table 2: Hypothetical Synthesis Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Poly(phosphoric acid) (PPA) |

| Temperature | 120–140°C |

| Reaction Time | 6–8 hours |

| Yield (Estimated) | 60–75% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic (logP = 5.2), with limited water solubility (<0.1 mg/mL at 25°C). Soluble in organic solvents like dichloromethane and dimethyl sulfoxide .

-

Stability: Stable under ambient conditions but susceptible to photodegradation. Storage recommendations include protection from light and moisture .

Noncovalent Interactions

DFT studies highlight intramolecular interactions:

-

Van der Waals forces between the ethylphenyl group and quinoline ring.

-

π-π stacking potential due to the planar quinoline nucleus .

| Hazard Class | Category | Code |

|---|---|---|

| Acute Oral Toxicity | 4 | H302 |

| Skin Irritation | 2 | H315 |

| Eye Irritation | 2 | H319 |

| Respiratory Irritation | 3 | H335 |

| Aquatic Chronic Toxicity | 4 | H413 |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, goggles, and respiratory masks.

-

First Aid: Flush eyes/skin with water; seek medical attention if ingested .

Industrial and Research Applications

Material Science

Quinoline derivatives serve as ligands in OLEDs and corrosion inhibitors. The ethylphenyl group in this compound may enhance thermal stability for optoelectronic applications .

Drug Discovery

As a scaffold for kinase inhibitors or antimicrobial agents, this compound’s synthetic flexibility allows for structural optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume